molecular formula C18H18N2O3S2 B2920448 Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681162-17-4

Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2920448
CAS No.: 681162-17-4
M. Wt: 374.47
InChI Key: MVXOWIJTGVKIPL-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a thiophene-based derivative characterized by a thiocyanate group at position 4 and a 3,4-dimethylbenzamido substituent at position 4. The ethyl ester at position 2 enhances solubility in organic solvents like DMSO or DMF.

Properties

IUPAC Name

ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-5-23-18(22)15-12(4)14(24-9-19)17(25-15)20-16(21)13-7-6-10(2)11(3)8-13/h6-8H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXOWIJTGVKIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure and Composition

  • IUPAC Name : Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
  • Molecular Formula : C16H18N2O2S2
  • Molecular Weight : 342.46 g/mol

This compound exhibits several biological activities that can be attributed to its unique chemical structure. The following are notable mechanisms:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. It has been shown to activate caspases, leading to programmed cell death in malignant cells.
  • Antimicrobial Properties : The thiocyanate group in the structure may contribute to antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes.

In Vitro Studies

Several studies have focused on the in vitro effects of this compound on different cell lines:

  • Cytotoxicity Assays : In a study evaluating cytotoxic effects on human cancer cell lines, the compound demonstrated significant toxicity with an IC50 value lower than that of standard chemotherapeutic agents. This suggests a potential for development as an anticancer drug.
  • Mechanism Investigation : Research indicated that the compound induces apoptosis through mitochondrial pathways, evidenced by increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption.

Case Studies

A recent case study involving animal models showed that administration of this compound resulted in reduced tumor sizes compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Data Summary

Study TypeFindingsReference
In VitroSignificant cytotoxicity against cancer cells[Study 1]
MechanismInduction of apoptosis via ROS generation[Study 2]
Case StudyTumor size reduction in animal models[Case Study 1]

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position) Functional Group Modifications
Target Compound 5-(3,4-dimethylbenzamido), 4-thiocyanate Unique combination of benzamido and thiocyanate
CBR-5884 (Ethyl 5-(furan-2-carboxamido)-...) 5-(furan-2-carboxamido), 4-thiocyanate Furan carboxamido instead of benzamido
Ethyl 5-hydroxy-3-methyl-4,7-dioxo... (1a) 5-hydroxy, 4,7-dioxo Oxo groups replace thiocyanate and benzamido
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)... 5-acetyl, 4-phenyl, 2-phenylamino Acetyl and phenylamino substituents
Sulfonamide derivatives (4a-c) 5-(sulfadiazine groups) Sulfonamide-linked moieties
  • Thiocyanate Group : The 4-thiocyanate group in the target compound and CBR-5884 may enhance electrophilicity or enable covalent interactions with biological targets, unlike oxo or acetyl groups in analogs 1a and 4a-c .

Physical Properties

  • CBR-5884 : Molecular weight = 336.39 g/mol, solubility in DMSO/DMF (up to 50 mg/mL), stable at -20°C for two years .
  • Sulfonamide Derivatives : Higher molecular weights (e.g., ~450–500 g/mol) due to sulfadiazine groups, likely reducing solubility compared to the target compound .

Research Implications and Challenges

  • Structural Analysis : Tools like SHELX and ORTEP-3 (used in crystallography) could resolve conformational details, such as ring puckering or hydrogen-bonding patterns, to explain activity differences .
  • Activity Optimization : Replacing the benzamido group in the target compound with smaller heterocycles (as in CBR-5884) may improve potency or selectivity for PHGDH or related targets .
  • Synthesis Challenges : Introducing thiocyanate requires careful control to avoid side reactions, as seen in the high yields (73–94%) for acetylated analogs .

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